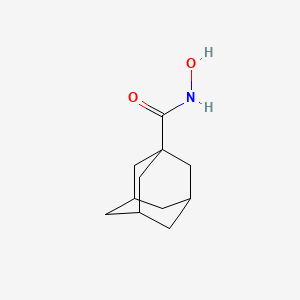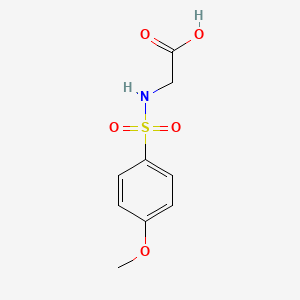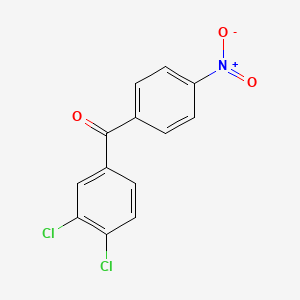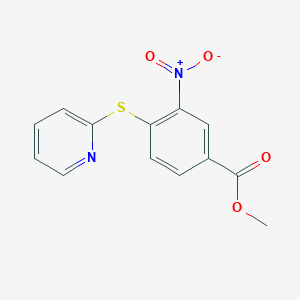
Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate is an organic compound with the molecular formula C₁₃H₁₀N₂O₄S. It is characterized by a nitro group, a pyridinylthio group, and a benzoate ester. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
-
Nitration and Esterification: : The synthesis of Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate typically begins with the nitration of 4-(pyridin-2-ylthio)benzoic acid. This is followed by esterification using methanol in the presence of a strong acid catalyst such as sulfuric acid.
-
Thioether Formation: : Another route involves the formation of the thioether linkage by reacting 3-nitro-4-chlorobenzoic acid with 2-mercaptopyridine under basic conditions, followed by esterification.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and pH) is crucial for scalability.
化学反応の分析
Types of Reactions
-
Oxidation: : Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
-
Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
-
Substitution: : The compound can participate in nucleophilic aromatic substitution reactions, especially at the nitro-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles for aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving nitro and thioether groups. It may also serve as a probe for investigating cellular redox states due to its redox-active nature.
Medicine
Potential medicinal applications include its use as a precursor for the synthesis of pharmacologically active compounds. The nitro group can be reduced to an amino group, which is a common motif in many drugs.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific electronic and optical properties.
作用機序
The mechanism by which Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate exerts its effects depends on its chemical reactivity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The thioether linkage can participate in redox reactions, influencing cellular redox balance. Molecular targets may include enzymes involved in redox processes and proteins with nucleophilic sites that can react with the nitro or thioether groups.
類似化合物との比較
Similar Compounds
Methyl 3-nitrobenzoate: Lacks the pyridinylthio group, making it less versatile in terms of chemical reactivity.
Methyl 4-(pyridin-2-ylthio)benzoate: Lacks the nitro group, reducing its potential for redox reactions.
3-Nitro-4-(pyridin-2-ylthio)benzoic acid: The carboxylic acid group instead of the ester group alters its solubility and reactivity.
Uniqueness
Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate is unique due to the combination of a nitro group, a pyridinylthio group, and a benzoate ester. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactivity, applications, and comparison with similar compounds
特性
IUPAC Name |
methyl 3-nitro-4-pyridin-2-ylsulfanylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4S/c1-19-13(16)9-5-6-11(10(8-9)15(17)18)20-12-4-2-3-7-14-12/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKLIYZZTRJJPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)SC2=CC=CC=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
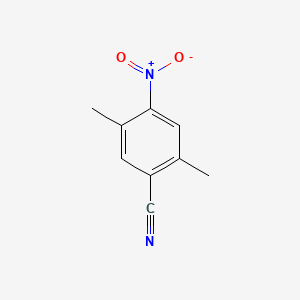
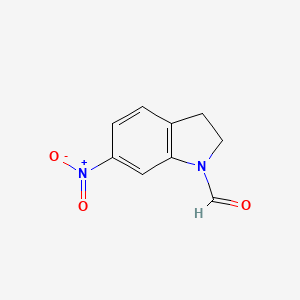

![(E)-4-[4-(acetylsulfamoyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B1361405.png)

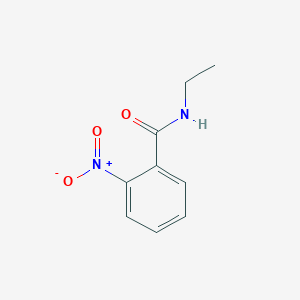
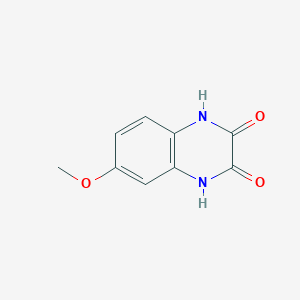
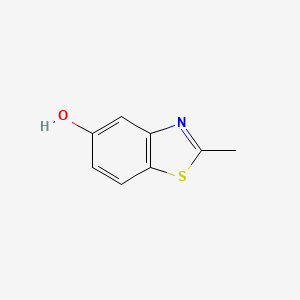

![3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B1361421.png)

